Bienvenue dans la boutique en ligne BenchChem!

Anipamil

Cardiovascular Pharmacology Tissue Selectivity Calcium Channel Blockers

Anipamil (CAS 83200-10-6) is a synthetic phenylalkylamine derivative that functions as a voltage-dependent L-type calcium channel (VDCC) antagonist. It is a structural analog of the first-generation calcium channel blocker verapamil and belongs to the class of calcium channel blockers distinct from the more widely studied dihydropyridine family.

Molecular Formula C34H52N2O2
Molecular Weight 520.8 g/mol
CAS No. 83200-10-6
Cat. No. B1666041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnipamil
CAS83200-10-6
SynonymsAnipamil
Molecular FormulaC34H52N2O2
Molecular Weight520.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC
InChIInChI=1S/C34H52N2O2/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3
InChIKeyPHFDAOXXIZOUIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Anipamil (CAS 83200-10-6): A Long-Acting Phenylalkylamine Calcium Channel Blocker for Cardiovascular Research and Drug Discovery


Anipamil (CAS 83200-10-6) is a synthetic phenylalkylamine derivative that functions as a voltage-dependent L-type calcium channel (VDCC) antagonist [1]. It is a structural analog of the first-generation calcium channel blocker verapamil [2] and belongs to the class of calcium channel blockers distinct from the more widely studied dihydropyridine family [3]. Anipamil is characterized by its long duration of action and a pharmacological profile that exhibits tissue selectivity, making it a compound of interest for experimental and preclinical cardiovascular investigations .

Anipamil vs. Verapamil and Gallopamil: Why a Simple Phenylalkylamine Substitution Is Not Sufficient for Specialized Research Models


While anipamil shares the phenylalkylamine core structure with verapamil and gallopamil, substituting one for another without consideration of their distinct pharmacological profiles can lead to experimental failure or misinterpretation. Direct comparative studies have revealed that anipamil exhibits a unique combination of a prolonged washout time, tissue-specific activity, and divergent efficacy in antiarrhythmic models compared to its analogs [1]. Furthermore, its binding kinetics and interaction with calcium channels differ, with anipamil demonstrating a lower affinity for the phenylalkylamine binding site than verapamil [2]. These critical differences mean that anipamil cannot be treated as a generic, interchangeable member of its class, and its use must be justified by specific experimental requirements detailed below.

Quantitative Differentiation Guide for Anipamil: Head-to-Head Evidence for Informed Procurement


Anipamil's Distinct Myocardial Selectivity: Absence of Coronary Spasmolysis Compared to Verapamil and Gallopamil

In a direct head-to-head comparison on the isolated rabbit heart, anipamil did not modify coronary spasm induced by vasopressin or Bay K 8644, up to a concentration of 10⁻⁴ mol/l. In stark contrast, both verapamil and gallopamil completely abolished the coronary spasm under identical experimental conditions [1]. This functional selectivity suggests anipamil's calcium channel blocking activity is confined primarily to the myocardial muscle, whereas verapamil and gallopamil exert effects on both the myocardium and coronary vasculature.

Cardiovascular Pharmacology Tissue Selectivity Calcium Channel Blockers

Prolonged Duration of Action: Anipamil's Negative Inotropic Effect Persists for Over 12 Hours, Four Times Longer Than Verapamil or Gallopamil

In a comparative washout study on isolated rabbit hearts, the negative inotropic effect of anipamil was still present 12 hours after washout of the drug. In comparison, the negative inotropic effects of both gallopamil and verapamil completely disappeared within 3 hours of washout [1]. This represents a more than four-fold longer duration of effect for anipamil in this ex vivo model.

Pharmacokinetics Drug Washout Cardiac Contractility

Partial Reversal by Calcium: Anipamil's Negative Inotropic Effect Is Only 65% Reversible, Unlike the Full Reversal Seen with Verapamil and Gallopamil

The negative inotropic effect of anipamil on the isolated rabbit heart was only partially reversed (nearly 65%) by increasing the calcium concentration in the perfusion fluid. In contrast, the negative inotropic effects of verapamil and gallopamil were completely recovered under the same conditions [1]. This suggests a more complex or tighter interaction of anipamil with the calcium channel or a different mechanism of action that is less susceptible to competitive displacement by extracellular calcium.

Calcium Antagonism Inotropy Mechanism of Action

Lower Binding Affinity for Phenylalkylamine Site: Anipamil's Ki is ~8.6-fold Higher than Verapamil in Cardiac Membranes

In a radioligand binding study using rat cardiac membranes, anipamil displaced the phenylalkylamine ligand (-)-[³H]-desmethoxyverapamil with a Ki of 471 ± 52 nM. This affinity was found to be significantly lower than that of verapamil, which had a Ki of 55 ± 11 nM [1]. This 8.6-fold difference in binding affinity demonstrates that despite being a structural analog, anipamil interacts less potently with the canonical phenylalkylamine binding site on the calcium channel.

Receptor Binding Radioligand Assay Structure-Activity Relationship

Divergent Antiarrhythmic Efficacy: Verapamil Is More Efficacious than Anipamil Against Ischemia-Induced Arrhythmias in a Porcine Model

In a study using anesthetized pigs subjected to coronary artery occlusion, verapamil was found to be more efficacious than anipamil at providing antiarrhythmic protection. During the early phase of arrhythmias, anipamil at a high dose (5.0 mg/kg) showed a higher incidence of ventricular tachycardia (58%) compared to controls (20%) [1]. While anipamil did tend to reduce ventricular tachycardia (VT) in later phases, it did not significantly affect the incidence of ventricular fibrillation (VF). In contrast, verapamil abolished VF and reduced VT during the same phase [1].

Antiarrhythmic Myocardial Ischemia In Vivo Pharmacology

Optimal Research and Procurement Scenarios for Anipamil Based on Differentiated Evidence


Studies Requiring Prolonged, Myocardial-Selective Calcium Channel Blockade

Anipamil is an ideal tool compound for ex vivo and in vitro cardiovascular research that demands a sustained and tissue-specific calcium channel blockade. Its effects persist for over 12 hours post-washout and are confined to the myocardium, with no effect on coronary spasm [1]. This makes it particularly suitable for long-duration isolated heart (Langendorff) preparations where the goal is to study myocardial function without the confounding influence of coronary vascular effects.

Investigating Mechanisms of Calcium Antagonism with Reduced Calcium Reversibility

Researchers exploring the nuanced mechanisms of calcium channel antagonism can utilize anipamil to dissect pathways that are less sensitive to competitive displacement by extracellular calcium. The partial (65%) reversal of its negative inotropic effect by calcium, compared to the full reversal seen with verapamil and gallopamil [1], provides a unique pharmacological fingerprint for studying drug-channel interactions and the development of use-dependent blockers.

Development and Validation of Long-Acting Phenylalkylamine Analogues

For medicinal chemistry and drug discovery programs focused on next-generation cardiovascular therapeutics, anipamil serves as a critical reference compound and chemical probe. Its established lower binding affinity (Ki = 471 nM) for the phenylalkylamine site [2] despite a longer duration of action makes it a valuable benchmark for exploring structure-activity relationships (SAR) aimed at improving pharmacokinetic properties while modulating potency.

Differentiating Antiarrhythmic Mechanisms from Hemodynamic Effects

Anipamil is a key comparator in preclinical antiarrhythmic research to distinguish between the antiarrhythmic and hemodynamic properties of calcium channel blockers. Its demonstrated lower efficacy in suppressing ischemia-induced arrhythmias compared to verapamil in an in vivo porcine model [3] provides a clear contrast. This allows researchers to design experiments that isolate the antiarrhythmic component of other compounds from the broader cardiovascular effects of calcium channel blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anipamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.